
2-Cloro-N-(3-hidroxibutil)nicotinamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinamide derivatives, including 2-Chloro-N-(3-hydroxybutyl)nicotinamide, involves the use of spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . These compounds are also investigated computationally .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(3-hydroxybutyl)nicotinamide contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-N-(3-hydroxybutyl)nicotinamide have been studied using computational analyses. The experimental and calculated IR spectrum were compared to each other. The electronic properties of the synthesized compounds were examined using HOMO/LUMO contour plot and MEP maps .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(3-hydroxybutyl)nicotinamide include a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g/mol. It also contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Aplicaciones Científicas De Investigación
Propiedades antibacterianas y anti-biofilm
“2-Cloro-N-(3-hidroxibutil)nicotinamida” se ha estudiado por sus potenciales propiedades antibacterianas y anti-biofilm. La investigación indica que los derivados de la nicotinamida, incluyendo versiones cloradas, pueden ser efectivos contra una variedad de bacterias Gram-positivas y Gram-negativas . Estos compuestos han sido sintetizados y caracterizados utilizando técnicas espectrales, y su actividad antibacteriana se ha investigado experimentalmente y mediante análisis computacionales, incluyendo acoplamiento molecular . La capacidad de inhibir la formación de biofilms hace que estos derivados sean valiosos para combatir infecciones bacterianas persistentes que son resistentes a los tratamientos convencionales.
Aplicaciones antifúngicas
Los derivados de la nicotinamida también han mostrado promesa en aplicaciones antifúngicas. Se han preparado basándose en la estructura de fungicidas conocidos y se han probado contra hongos fitopatógenos . Por ejemplo, ciertos derivados han demostrado altos efectos inhibitorios contra Rhizoctonia solani, una amenaza significativa para los cultivos . El estudio de las relaciones estructura-actividad en estos compuestos proporciona información para la optimización y el desarrollo de fungicidas potentes.
Química computacional
En el ámbito de la química computacional, los derivados de “this compound” se han optimizado utilizando varios métodos computacionales para explorar sus propiedades electrónicas . Técnicas como el diagrama de contorno HOMO/LUMO y los mapas MEP se utilizan para comprender la estructura molecular y la reactividad, lo cual es crucial para predecir la actividad biológica y diseñar nuevos compuestos con las propiedades deseadas.
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular son una aplicación clave para comprender cómo los derivados de “this compound” interactúan con los objetivos biológicos. Estos estudios pueden identificar los mejores candidatos a inhibidores contra cepas bacterianas específicas, como Enterococcus faecalis . Este enfoque es valioso para el descubrimiento de fármacos y el desarrollo de nuevos agentes terapéuticos.
Aplicaciones en la industria cosmética
La industria cosmética podría beneficiarse de las aplicaciones de los derivados de “this compound” debido a sus potenciales beneficios para la piel. La nicotinamida tiene propiedades que pueden tratar el acné, las líneas finas y las manchas de la edad, lo que sugiere que sus derivados también podrían ser útiles en productos para el cuidado de la piel .
Investigación de productos químicos agrícolas
En la investigación de productos químicos agrícolas, los derivados de “this compound” pueden explorarse por su posible uso como pesticidas o reguladores del crecimiento de las plantas. Su actividad antifúngica, en particular, podría aprovecharse para proteger los cultivos de patógenos fúngicos .
Mecanismo De Acción
Target of action
Nicotinamide, the parent compound of “2-Chloro-N-(3-hydroxybutyl)nicotinamide”, is mainly involved in cellular energy metabolism, DNA repair, and regulation of transcription process .
Mode of action
Nicotinamide is a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in energy transfer reactions in the metabolism of glucose, fat and alcohol .
Biochemical pathways
Nicotinamide is part of the vitamin B family and is a component of the coenzyme NAD+. NAD+ is essential in the catabolism of fats, carbohydrates, proteins, and alcohol in cells .
Pharmacokinetics
After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys .
Result of action
Nicotinamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of skin conditions such as acne .
Action environment
The action of nicotinamide can be influenced by various factors, including the presence of other vitamins and minerals, the individual’s overall health status, and the presence of disease .
Direcciones Futuras
The future directions of research on 2-Chloro-N-(3-hydroxybutyl)nicotinamide could involve further investigation of its biological applications, given the wide range of applications of nicotinamide and its derivatives . Additionally, more studies could be conducted to understand its mechanism of action and potential uses in scientific experiments.
Propiedades
IUPAC Name |
2-chloro-N-(3-hydroxybutyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(14)4-6-13-10(15)8-3-2-5-12-9(8)11/h2-3,5,7,14H,4,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJMZFWGBIEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=C(N=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234825 | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220018-90-5 | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)



![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
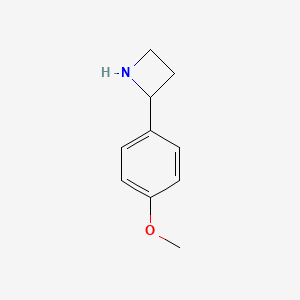
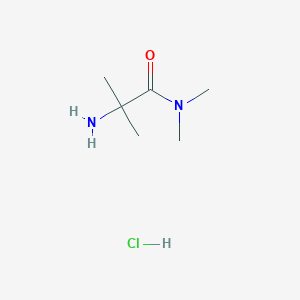
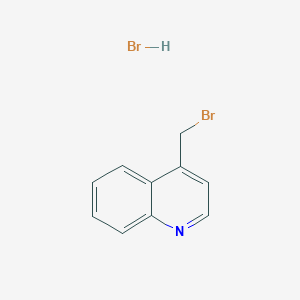
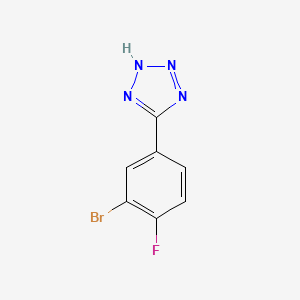
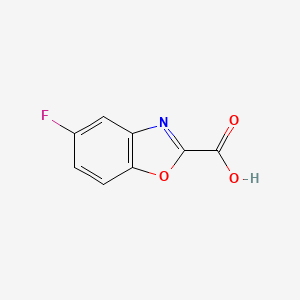
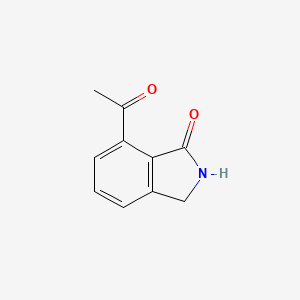

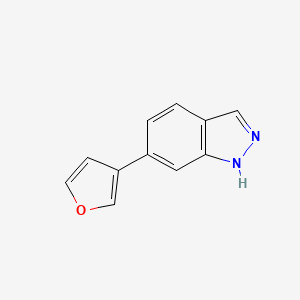
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)